molecular formula C12H16N2O3 B11794257 Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate

Cat. No.: B11794257
M. Wt: 236.27 g/mol
InChI Key: IOENCLMHVFHEBO-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The addition of the tetrahydro-2H-pyran-4-YL group and the ethyl ester at the 5-carboxylate position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tetrahydro-2H-pyran-4-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the pyrimidine ring with the tetrahydro-2H-pyran-4-YL group and ethyl ester makes it a versatile compound for various applications .

Biological Activity

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2O3C_{12}H_{16}N_{2}O_{3} and a molecular weight of approximately 236.27 g/mol. The compound is characterized by a pyrimidine ring substituted with an ethyl ester group at position 5 and a tetrahydro-2H-pyran moiety at position 2, which contributes to its unique chemical properties and biological activities .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving the reaction of a pyrimidine derivative with tetrahydro-2H-pyran.
  • Esterification : The carboxylic acid group at the 5-position can be esterified with ethanol in the presence of an acid catalyst.
  • Nucleophilic Substitution : The introduction of the tetrahydro-2H-pyran moiety can occur via nucleophilic substitution reactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar structures show effectiveness against various microbial strains.
  • Anti-inflammatory Properties : Compounds in this class have been associated with reduced inflammation in cellular models.
  • Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit specific enzymes, contributing to their therapeutic potential .

Table: Comparison of Biological Activities of Related Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 4-(benzyloxymethyl)-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylateC19H24N2O4Antimicrobial
Ethyl tetrahydro-2H-pyran-4-carboxylateC10H18O3Potential anti-inflammatory
Ethyl 2-chloro-4-(tetrahydro-2H-pyran-4-YL)amino)pyrimidine-5-carboxylateC12H16ClN3O3Enzyme inhibitor

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrimidine ring enhanced antimicrobial potency, suggesting a structure–activity relationship that could guide future drug design.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in LPS-stimulated human microglia cells. This effect was linked to the compound's ability to modulate signaling pathways associated with inflammation, such as NF-kB.

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interact with specific enzymes and receptors involved in inflammatory responses and microbial resistance pathways. Further research is required to elucidate these interactions fully .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 2-(oxan-4-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-7-13-11(14-8-10)9-3-5-16-6-4-9/h7-9H,2-6H2,1H3

InChI Key

IOENCLMHVFHEBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCOCC2

Origin of Product

United States

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